molecular formula C18H13BrO5 B2741523 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate CAS No. 385418-61-1

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate

Cat. No.: B2741523
CAS No.: 385418-61-1
M. Wt: 389.201
InChI Key: INHQNOMYMYEXIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a five-membered aromatic ring, could impart interesting electronic properties to the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the bromine atom in the bromobenzoate group could potentially be substituted in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar methoxycarbonyl and bromobenzoate groups could influence its solubility in different solvents .

Scientific Research Applications

Anticancer and Antiangiogenic Activities

A novel series of compounds, including those related to the 3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl scaffold, have demonstrated potent anticancer and antiangiogenic activities. One compound in particular, characterized by a 2-methoxycarbonyl group and evaluated for its antiproliferative activity against cancer cells, has shown promising results. It inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent vascular disrupting properties, both in vitro and in vivo, showing comparable antitumor activity to combretastatin A-4 phosphate (Romagnoli et al., 2015).

Synthesis and Chemical Reactivity

The compound has been identified as a good substrate for palladium-catalyzed cross-coupling reactions, despite its sterically hindered structure, following a convenient synthesis via the Diels–Alder reaction and subsequent modifications (Shinohara et al., 2014). This highlights its potential for further chemical transformations, particularly in the context of creating complex organic molecules for various applications, including pharmaceuticals.

Potential Bioactive Compounds

Another research avenue involves the synthesis of potentially bioactive compounds from related structures, such as visnaginone. Through various chemical reactions, a series of compounds were synthesized, leading to the formation of derivatives with potential biological activity, which could pave the way for the development of new therapeutic agents (Abdel Hafez et al., 2001).

Photochemical Synthesis and Applications

Research into fluorinated heterocyclic compounds via photochemical synthesis has also been reported. This method allows for the creation of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, demonstrating the compound's utility in synthesizing complex molecules that could have significant applications in medicinal chemistry and material sciences (Buscemi et al., 2001).

Bio-based Polymers

The synthesis of fully bio-based benzoxazine monomers for copolymerization, incorporating structures related to the benzo[b]furan ring system, represents a novel approach to creating sustainable materials. These findings suggest potential applications in designing new fully bio-based polybenzoxazines with desirable properties for use in various industrial applications (Wang et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary when handling and storing it .

Future Directions

The future research directions involving this compound could be vast and would depend on its potential applications. For example, if it exhibits interesting reactivity or biological activity, it could be studied further for potential use in chemical synthesis or as a pharmaceutical .

Properties

IUPAC Name

methyl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-10-16(18(21)22-2)13-9-11(7-8-15(13)23-10)24-17(20)12-5-3-4-6-14(12)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHQNOMYMYEXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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